N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound of notable interest in various scientific fields due to its unique chemical structure and potential applications. Its intricate molecular configuration enables a range of chemical reactions, making it valuable for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process:
Initial Formation: : The process begins with the synthesis of 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide.
Alkylation: : The intermediate is then alkylated with an appropriate ethylating agent to form the N-substituted intermediate.
Acetamide Addition:
Industrial Production Methods
Industrial production may leverage large-scale reactors and optimized reaction conditions to ensure high yield and purity. Parameters like solvent choice, temperature regulation, and purification techniques are critical for scaling up the production while maintaining the compound's integrity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, leading to potential modifications in its functional groups.
Reduction: : Reduction reactions may be employed to alter certain substituents, impacting its overall chemical behavior.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups, enhancing its versatility.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve reagents like halogenating agents or alkyl halides. Reaction conditions generally include controlled temperatures, appropriate solvents, and catalyst presence to facilitate these transformations.
Major Products Formed
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide has found applications across several scientific disciplines:
Chemistry: : Used as a reagent or intermediate in synthesizing other complex molecules.
Biology: : Explored for its potential interactions with biological systems and as a tool in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including antifungal, antibacterial, or anticancer activities.
Industry: : Employed in materials science for developing new compounds with specific desired properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its unique structure allows it to bind to particular enzymes or receptors, altering their function and modulating biological processes. Detailed mechanistic studies often reveal the exact binding sites and pathways involved, shedding light on its potential therapeutic uses.
Comparison with Similar Compounds
Comparing N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide with similar compounds:
N-(2-(6-chloro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide: : The fluorine atom is replaced by chlorine, which may alter its reactivity and biological activity.
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(phenyl)acetamide: : The thiophene ring is substituted by a phenyl ring, affecting its interaction with molecular targets.
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(pyridin-2-yl)acetamide: : The thiophene ring is replaced by a pyridine ring, which may influence its chemical and biological properties.
Conclusion
This compound stands out due to its distinctive structure and versatile applications across chemistry, biology, medicine, and industry. Its synthesis, reactivity, and potential to act on various biological pathways make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-18-13-5-4-11(16)9-14(13)19(24(18,21)22)7-6-17-15(20)10-12-3-2-8-23-12/h2-5,8-9H,6-7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGWPUGPNNUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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